molecular formula C14H11FO3 B6171459 methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate CAS No. 22510-35-6

methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B6171459
CAS No.: 22510-35-6
M. Wt: 246.23 g/mol
InChI Key: CDIIKUBOHXOKOT-UHFFFAOYSA-N
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Description

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS: 1261900-28-0) is a biphenyl-derived small molecule with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol . Structurally, it features:

  • A fluorine substituent at the 4' position of the biphenyl system.
  • A hydroxyl group at the 4 position.
  • A methyl ester at the 3 position.

This compound is structurally related to bioactive molecules targeting protein-protein interactions, such as MYC/MAX dimerization inhibitors .

Properties

CAS No.

22510-35-6

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-2-hydroxybenzoate

InChI

InChI=1S/C14H11FO3/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8,16H,1H3

InChI Key

CDIIKUBOHXOKOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Esterification of Biphenyl Carboxylic Acids

Esterification is a critical step in synthesizing methyl esters from carboxylic acid precursors. For methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate, a related compound, sulfuric acid-catalyzed esterification in methanol and toluene under reflux achieves 98% yield . The reaction mechanism involves protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent elimination of water. Adapting this method for the fluorinated target compound would require starting with 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

Reaction Conditions for Esterification

PrecursorCatalystSolventTemperatureTimeYield
4'-Hydroxy-4-biphenylcarboxylic acidH₂SO₄MethanolReflux12 h98%

This method’s success hinges on the solubility of the carboxylic acid in methanol and the use of toluene as a co-solvent to enhance reactivity . For fluorinated analogs, similar conditions may apply, though electron-withdrawing fluorine substituents could reduce nucleophilicity, necessitating longer reaction times or elevated temperatures.

Fluorination Strategies

Introducing fluorine at the 4'-position requires careful selection of fluorinating agents and reaction conditions. A patent detailing the synthesis of 3-fluoro-4-hydroxycyclohexane carboxylates provides insights into fluorination methods applicable to biphenyl systems. The patent employs brominating agents (e.g., dibromohydantoin) to generate intermediates, followed by fluorination via nucleophilic substitution or electrophilic pathways.

Key Fluorination Steps from Patent CN108456213B

  • Bromination : (R)-cyclohexene-3-carboxylic acid reacts with dibromohydantoin to form a brominated intermediate.

  • Ring-Opening Fluorination : The intermediate undergoes ring-opening with a fluorinating agent, yielding a fluoro-alcohol.

  • Cyclization : Acid-catalyzed cyclization forms the fluorinated cyclohexane ring.

Adapting this approach to biphenyl systems could involve bromination at the 4'-position, followed by displacement with a fluoride source (e.g., KF or AgF). Alternatively, electrophilic fluorination using Selectfluor® or N-fluoropyridinium salts could directly introduce fluorine into the biphenyl backbone.

Protecting Group Strategies

Hydroxyl and carboxylate groups necessitate protection during fluorination or coupling steps. Common strategies include:

  • Silyl Ethers : tert-Butyldimethylsilyl (TBS) groups for hydroxyl protection, removable via fluoride ions (e.g., TBAF).

  • Methyl Esters : Stable under most conditions but hydrolyzable with LiOH or NaOH.

In the synthesis of methyl 3-hydroxy-[1,1'-biphenyl]-4-carboxylate, direct esterification without protection is feasible due to the stability of the methyl ester under acidic conditions . For fluorinated analogs, protecting the hydroxyl group during fluorination ensures regioselectivity and prevents undesired side reactions.

Purification and Characterization

Purification of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate involves chromatographic techniques and recrystallization. The provided sources highlight:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients effectively separates esterified products .

  • Recrystallization : Isopropanol or methanol/water mixtures yield high-purity crystals .

Solubility Data for Analogous Compounds

CompoundSolubility in DMSOStorage Conditions
Methyl 3-hydroxy-[1,1'-biphenyl]-4-carboxylate10 mM (25°C)RT (stable 1 month)

Characterization via NMR (¹H, ¹³C, ¹⁹F), HPLC, and mass spectrometry confirms structural integrity and enantiomeric purity, particularly critical for fluorinated pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions: Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4’-fluoro-4-oxo-[1,1’-biphenyl]-3-carboxylate.

    Reduction: Formation of 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate can be synthesized through the Suzuki–Miyaura coupling reaction , a method widely used for forming carbon-carbon bonds. The process typically involves:

  • Preparation of Boronic Acid : The corresponding boronic acid derivative is synthesized via hydroboration.
  • Coupling Reaction : The boronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

This compound features a biphenyl structure with a fluorine atom and a hydroxyl group, alongside a carboxylate ester group, which contributes to its unique reactivity and biological activity .

Chemistry

  • Building Block for Organic Synthesis : this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to create diverse derivatives tailored for specific applications .

Biology

  • Ligand in Biochemical Assays : Research has explored its potential as a ligand in biochemical assays. The compound's functional groups can interact with various biological targets, making it useful in studying enzyme activities and receptor interactions.

Medicine

  • Therapeutic Properties : Investigations into the compound's therapeutic potential have identified possible anti-inflammatory and antimicrobial activities. Its structural characteristics may enhance its efficacy in drug development by improving pharmacokinetic properties such as absorption and distribution .

Industrial Applications

  • Advanced Materials Production : this compound is utilized in the production of advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). The compound's rigidity and stability make it suitable for applications in organic semiconductors and displays .

Case Study 1: OLED Development

In recent studies, this compound was incorporated into OLED materials. The results demonstrated improved efficiency and stability of light emission compared to traditional materials. This advancement highlights the compound's potential in enhancing display technologies.

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibitory effects, suggesting its viability as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Biphenyl Derivatives

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Bioactivity (if reported)
Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate 4'-F, 4-OH, 3-COOCH₃ Fluorine, Hydroxyl, Methyl ester C₁₄H₁₁FO₃ Not explicitly stated in evidence
3JC48-3 () 4'-CH₃, 5-(7-nitrobenzoxadiazol-4-yl) Nitrobenzoxadiazole, Methyl C₂₁H₁₆N₄O₆ MYC/MAX dimerization inhibitor
Methyl 4,6-dimethoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate () 4,6-OCH₃, 4'-CH₃ Methoxy, Methyl C₁₇H₁₈O₅ Synthetic intermediate
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate () 4'-NO₂ Nitro C₁₄H₁₁NO₄ No bioactivity data
Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate () 4'-CHO, 3-COOCH₂CH₃ Aldehyde, Ethyl ester C₁₆H₁₄O₃ Intermediate for further synthesis
  • Fluorine vs. Nitro Groups : The 4'-fluoro substituent (electron-withdrawing) in the target compound contrasts with the 4'-nitro group in , which is more strongly electron-withdrawing. This difference impacts aromatic ring reactivity and interaction with biological targets .
  • Hydroxyl vs.

Physicochemical Properties and Solubility

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell membrane permeability relative to carboxylic acid derivatives (e.g., ’s 4′-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid) .

Biological Activity

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is an organic compound with potential biological activities that have been investigated in various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound features a biphenyl structure with a fluorine atom and hydroxyl group, which are crucial for its biological interactions. The compound is primarily studied for its role as a ligand in biochemical assays and its potential therapeutic properties.

Mechanism of Action:

  • The hydroxyl and fluorine groups facilitate binding to specific enzymes or receptors, modulating their activity.
  • It can inhibit or activate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines:

  • Cell Lines Tested:
    • PC-3 (prostate cancer)
    • DU145 (prostate cancer)
    • HFF3 (normal human fibroblast)

In vitro assays demonstrated a dose-dependent decrease in cell viability upon treatment with the compound. For instance, the IC50 values for PC3 cells were reported as follows:

  • 24 hours: 40.1 μg/mL
  • 48 hours: 27.05 μg/mL
  • 72 hours: 26.43 μg/mL .

Anti-inflammatory and Antimicrobial Activities

In addition to its anticancer properties, this compound has been explored for anti-inflammatory and antimicrobial effects. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects on various carcinoma cell lines and demonstrated significant inhibition of cell growth in a time-dependent manner.
  • Mechanistic Insights : Research indicated that the compound may induce apoptosis through chromatin condensation and DNA damage in cancer cells .

Data Tables

The following table summarizes key findings from research studies on this compound:

Study ReferenceCell LineIC50 (μg/mL)Treatment Duration
PC340.124 hours
PC327.0548 hours
PC326.4372 hours
DU14598.1424 hours
DU14562.548 hours
DU14541.8572 hours

Q & A

Basic: What are the recommended synthetic routes for methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate?

Methodological Answer:
The synthesis typically involves two key steps: (1) constructing the biphenyl core via Suzuki-Miyaura cross-coupling between halogenated benzene derivatives (e.g., 3-bromo-4-hydroxybenzoic acid methyl ester and 4-fluorophenylboronic acid), and (2) introducing functional groups through esterification or hydroxylation. Optimize reaction conditions (e.g., palladium catalysts, inert atmosphere, and controlled pH) to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions and ester/fluoro group integration.
  • HPLC-MS : Assess purity (>95%) and detect trace by-products.
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions in crystalline form (e.g., hydrogen bonding with the hydroxyl group) .
  • FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}, hydroxyl O-H stretch at ~3200 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified fluoro/hydroxyl positions (e.g., 3'-fluoro or 2'-hydroxy derivatives) to assess electronic effects on bioactivity.
  • In Vitro Assays : Test interactions with enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities.
  • Computational Docking : Model ligand-target interactions (e.g., with COX-2 or EGFR) using software like AutoDock Vina to predict binding modes and guide synthetic modifications .

Advanced: How should researchers resolve contradictions in observed biological activity across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls, and incubation times) to minimize variability.
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or confounding factors (e.g., solvent-induced cytotoxicity).
  • Mechanistic Follow-Up : Conduct knock-out/knock-in experiments to validate target specificity if off-target effects are suspected .

Advanced: What strategies optimize stability during storage and experimental use?

Methodological Answer:

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Storage Recommendations : Store in amber vials under nitrogen at -20°C to prevent photolysis and oxidation.
  • Formulation : Consider lyophilization with cryoprotectants (e.g., trehalose) for long-term stability .

Advanced: How can computational models predict environmental fate and toxicity?

Methodological Answer:

  • QSAR Modeling : Use tools like EPI Suite to estimate logP, biodegradation half-life, and aquatic toxicity based on substituent contributions.
  • Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil organic matter) to predict adsorption/leaching behavior.
  • In Silico Toxicity : Apply platforms like ProTox-II to flag potential mutagenicity or endocrine disruption risks .

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